1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and controlled temperature conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products:
Scientific Research Applications
1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene finds applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its reactivity towards nucleophiles, facilitating substitution reactions . Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Lacks the methoxy and chloro groups, resulting in different reactivity and applications.
4-Chloro-1-(trifluoromethyl)benzene: Similar structure but without the bromine and methoxy groups, leading to distinct chemical properties.
2-Bromo-5-methoxybenzotrifluoride: Shares the methoxy and trifluoromethyl groups but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart specific electronic and steric effects, making it a valuable compound for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C8H5BrClF3O |
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Molecular Weight |
289.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
NPZFOPZDHIFJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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